Perfluorocyclohexyl carboxylic acid fluoride

Radical Chemistry Fluoropolymer Synthesis Surface Modification

Perfluorocyclohexyl carboxylic acid fluoride (CAS 6588-63-2), also known as undecafluorocyclohexanecarbonyl fluoride, is a fully fluorinated cyclic acyl fluoride with the molecular formula C₇F₁₂O and a molecular weight of 328.06 g/mol. It is characterized by a perfluorinated cyclohexane ring bearing a reactive carbonyl fluoride functional group.

Molecular Formula C7F12O
Molecular Weight 328.05 g/mol
CAS No. 6588-63-2
Cat. No. B1597868
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePerfluorocyclohexyl carboxylic acid fluoride
CAS6588-63-2
Molecular FormulaC7F12O
Molecular Weight328.05 g/mol
Structural Identifiers
SMILESC(=O)(C1(C(C(C(C(C1(F)F)(F)F)(F)F)(F)F)(F)F)F)F
InChIInChI=1S/C7F12O/c8-1(20)2(9)3(10,11)5(14,15)7(18,19)6(16,17)4(2,12)13
InChIKeyHDVGMDBHTBNCLT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Perfluorocyclohexyl carboxylic acid fluoride (CAS 6588-63-2): A Core Cyclic Perfluoroacyl Fluoride Building Block


Perfluorocyclohexyl carboxylic acid fluoride (CAS 6588-63-2), also known as undecafluorocyclohexanecarbonyl fluoride, is a fully fluorinated cyclic acyl fluoride with the molecular formula C₇F₁₂O and a molecular weight of 328.06 g/mol [1]. It is characterized by a perfluorinated cyclohexane ring bearing a reactive carbonyl fluoride functional group . This compound serves as a versatile intermediate for synthesizing a wide range of perfluorocyclohexyl-containing derivatives, including esters, amides, alcohols, and peroxides, which are valuable in the development of high-performance materials, surfactants, and specialized polymers [2].

Why a Cyclic Perfluoroacyl Fluoride Cannot Be Replaced by Acyclic Analogs or Other Acid Halides


Generic substitution of perfluorocyclohexyl carboxylic acid fluoride with acyclic perfluoroalkyl acid fluorides or other perfluorocyclohexanecarbonyl halides is not feasible due to fundamental differences in molecular architecture and resulting reactivity. The rigid, bulky perfluorocyclohexyl ring imposes distinct steric and electronic effects, leading to unique conformational behavior and reaction outcomes not observed with linear perfluoroalkyl chains [1]. Furthermore, the acid fluoride group exhibits markedly different reactivity compared to the corresponding acid chloride, enabling selective transformations under milder conditions [2]. This combination of a cyclic perfluorinated backbone and a specific acyl halide functionality dictates the compound's utility in applications ranging from synthesizing conformationally unique products to serving as a precursor for specialized radical initiators.

Quantitative Evidence for Selecting Perfluorocyclohexyl carboxylic acid fluoride Over Close Analogs


Enables Mild, Direct Perfluorocyclohexylation via Peroxide Intermediate

Perfluorocyclohexyl carboxylic acid fluoride is the essential precursor for synthesizing bis(perfluorocyclohexane carbonyl) peroxide. This peroxide uniquely enables the direct introduction of the perfluorocyclohexyl group into various organic molecules (e.g., acrylic acid oligomer, benzene, polystyrene) via a radical process under very mild conditions. This is a key differentiator from acyclic perfluoroalkyl acid fluorides, which do not yield peroxides with the same capacity for introducing a bulky, cyclic perfluoroalkyl group [1]. The reaction with hydrogen peroxide is conducted at -30 to 50°C for 0.5-10 hours, using a molar ratio of acyl fluoride: H₂O₂: NaOH of 1:(0.5-10):(0.5-7) [2].

Radical Chemistry Fluoropolymer Synthesis Surface Modification

Dominant Product in Electrochemical Perfluorination (ECPF) Synthesis Route

When synthesized via electrochemical perfluorination (ECPF), perfluorocyclohexyl carboxylic acid fluoride constitutes the major product in a complex mixture. GC/MS analysis of the ECPF product identified five perfluoro-carboxylic acid fluorides, including two isomers, with the target compound accounting for approximately 65% of the total perfluoro-carboxylic acid fluoride content [1]. This high relative abundance is a key differentiator from other minor cyclic and acyclic components formed in the same process.

Electrochemical Fluorination Process Chemistry Analytical Chemistry

Physical Property Differentiation: Boiling Point, Density, and Refractive Index

The compound exhibits distinct physical properties compared to its closest analogs, which are critical for separation, purification, and formulation. The boiling point (77-78°C) , density (~1.6 g/cm³) , and refractive index (1.29) are well-defined and differ from related compounds. For example, the corresponding carboxylic acid (perfluorocyclohexanecarboxylic acid) has a boiling point of 176.2°C and a higher density of 1.81 g/cm³ , while the acyl chloride analog (perfluorocyclohexanecarbonyl chloride) has a higher molecular weight (344.51 g/mol) [1].

Physical Chemistry Process Engineering Quality Control

Contrasting Electron-Driven Decomposition Pathways vs. Acyl Chloride Analog

In dissociative electron attachment (DEA) studies, perfluorocyclohexanecarbonyl chloride (C₆F₁₁C(O)Cl) preferentially decomposes via cleavage of the C-Cl bond to yield Cl⁻ as the most intense reaction [1]. While direct DEA data for the target acid fluoride is not provided in this study, the absence of a labile C-Cl bond in the target compound implies a fundamentally different fragmentation pathway, which would be dominated by C-F or C-C bond cleavage, leading to different anion distributions (e.g., F⁻ or perfluorocarbon anions) [1].

Mass Spectrometry Fundamental Reactivity Plasma Chemistry

Key Application Scenarios for Perfluorocyclohexyl carboxylic acid fluoride Based on Differentiated Evidence


Synthesis of Conformationally Unique Perfluorocyclohexylated Polymers and Surfaces

Procure this compound as the essential precursor to bis(perfluorocyclohexane carbonyl) peroxide, a unique radical initiator. This peroxide enables the mild, direct introduction of the perfluorocyclohexyl group into polymers and surfaces, yielding materials with distinct conformational isomerism (axial/equatorial) and tailored low-surface-energy properties not achievable with acyclic perfluoroalkyl initiators [1]. This is particularly relevant for developing advanced coatings, textile treatments, and low-birefringence optical polymers [2].

Process Development and Quality Control for Electrochemical Perfluorination

Utilize this compound as a primary analytical standard and target molecule in the development and optimization of electrochemical perfluorination (ECPF) processes. Given its identification as the major component (~65%) in the ECPF product mixture of certain precursors [1], its quantification via GC/MS is essential for monitoring reaction yield and purity. The defined physical properties (e.g., boiling point 77-78°C) are critical for designing distillation-based purification schemes [2].

Investigating Fundamental Electron-Molecule Interactions in Cyclic Perfluorocarbons

Employ this acid fluoride in fundamental research studies exploring dissociative electron attachment (DEA) and other electron-driven processes. Its behavior under low-energy electron impact is distinct from its acyl chloride analog, which undergoes preferential C-Cl bond cleavage [1]. This makes the acid fluoride a valuable model compound for studying the influence of the carbonyl fluoride functional group on the stability and fragmentation of cyclic perfluorocarbons in plasma or radiation environments.

Precursor for Perfluorocyclohexyl-Containing Agrochemicals and Surfactants

Leverage the reactive carbonyl fluoride group as a versatile handle for synthesizing a range of derivatives, including esters and amides, which serve as intermediates for agrochemicals and specialty surfactants [1]. The unique cyclic perfluorinated structure imparts distinct surface-active properties and biological interactions compared to linear perfluoroalkyl-based surfactants, offering potential advantages in formulation performance [2].

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